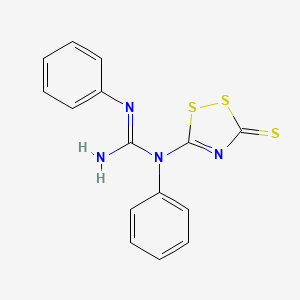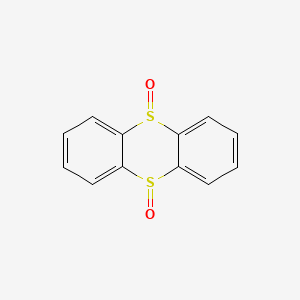
5'-Thymidylic acid, dibutyl ester, 3'-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Thymidylic acid, dibutyl ester, 3’-acetate is a chemical compound with the molecular formula C18H31N2O8P It is a derivative of thymidylic acid, which is a nucleotide involved in the synthesis of DNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Thymidylic acid, dibutyl ester, 3’-acetate typically involves esterification and acetylation reactions. The process begins with the esterification of thymidylic acid with butanol in the presence of an acid catalyst. This is followed by the acetylation of the resulting dibutyl ester using acetic anhydride and a base such as pyridine to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and acetylation can be scaled up for industrial synthesis, involving the use of large-scale reactors and continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 5’-Thymidylic acid, dibutyl ester, 3’-acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield thymidylic acid and butanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Thymidylic acid and butanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5’-Thymidylic acid, dibutyl ester, 3’-acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Industry: Used in the production of nucleotides and nucleotide analogs for various industrial applications.
Wirkmechanismus
The mechanism of action of 5’-Thymidylic acid, dibutyl ester, 3’-acetate involves its interaction with enzymes involved in DNA synthesis. The compound can act as a substrate for thymidylate synthase, an enzyme that catalyzes the conversion of deoxyuridine monophosphate to thymidine monophosphate. This process is crucial for DNA replication and repair .
Molecular Targets and Pathways:
Thymidylate Synthase: Catalyzes the methylation of deoxyuridine monophosphate to thymidine monophosphate.
DNA Polymerase: Incorporates thymidine monophosphate into the growing DNA strand during replication.
Vergleich Mit ähnlichen Verbindungen
5’-Thymidylic Acid: A nucleotide involved in DNA synthesis.
5’-Thymidylic Acid, Dipropyl Ester, 3’-Methanesulfonate: Another ester derivative of thymidylic acid with different ester groups.
Uniqueness: 5’-Thymidylic acid, dibutyl ester, 3’-acetate is unique due to its specific ester and acetate groups, which confer distinct chemical properties and reactivity compared to other thymidylic acid derivatives. These unique features make it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
130759-77-2 |
|---|---|
Molekularformel |
C20H33N2O9P |
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
[(2R,3S,5R)-2-(dibutoxyphosphoryloxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C20H33N2O9P/c1-5-7-9-27-32(26,28-10-8-6-2)29-13-17-16(30-15(4)23)11-18(31-17)22-12-14(3)19(24)21-20(22)25/h12,16-18H,5-11,13H2,1-4H3,(H,21,24,25)/t16-,17+,18+/m0/s1 |
InChI-Schlüssel |
RKXIRWJGDJVSAH-RCCFBDPRSA-N |
Isomerische SMILES |
CCCCOP(=O)(OCCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OC(=O)C |
Kanonische SMILES |
CCCCOP(=O)(OCCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine](/img/structure/B15195203.png)

![2-ethyl-7-methoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B15195217.png)








![2-[(2-Ethylhexyl)amino]ethanol](/img/structure/B15195280.png)
